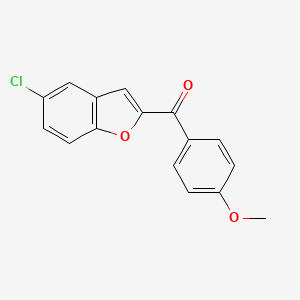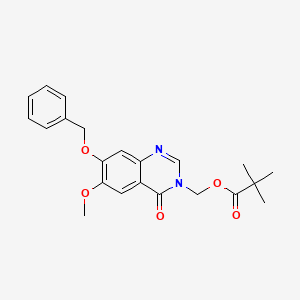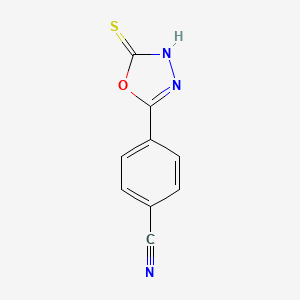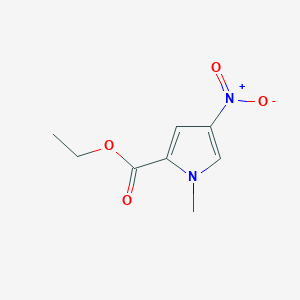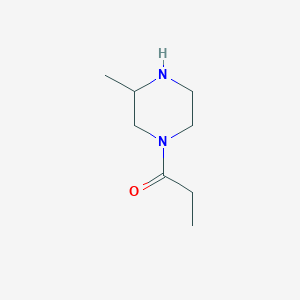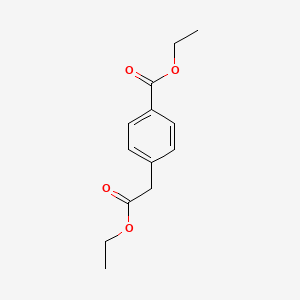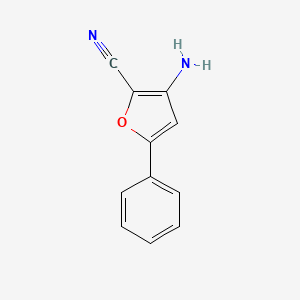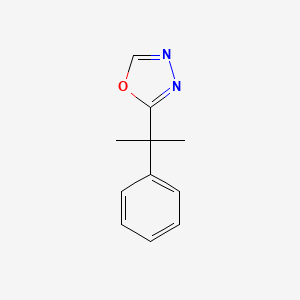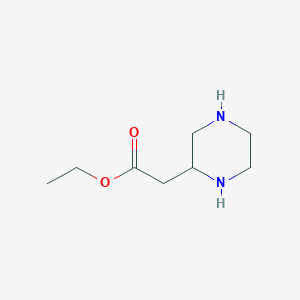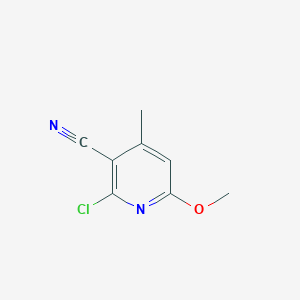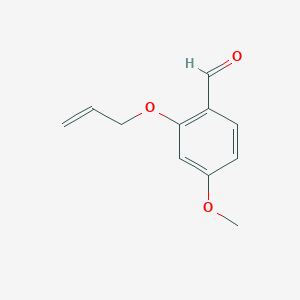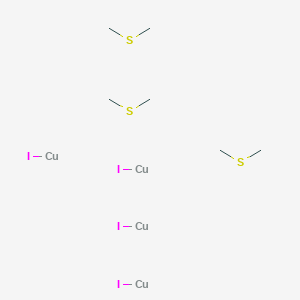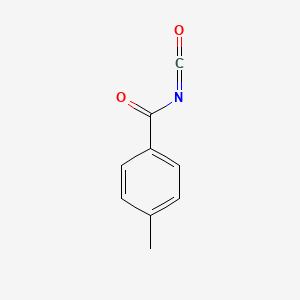
4-Methylbenzoyl isocyanate
Overview
Description
4-Methylbenzyl isocyanate, also known as p-methylbenzyl isocyanate, is an organic building block containing an isocyanate group . It is a clear colorless to yellow liquid .
Synthesis Analysis
Isocyanates, including 4-Methylbenzyl isocyanate, are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .Molecular Structure Analysis
The molecular formula of 4-Methylbenzyl isocyanate is C9H9NO . The structure contains an isocyanate group, which is characterized by the N=C=O group. This group contains two double bonds and exhibits strong chemical reactivity .Physical And Chemical Properties Analysis
4-Methylbenzyl isocyanate has a refractive index of n20/D 1.522 (lit.), a boiling point of 55 °C/0.5 mmHg (lit.), and a density of 1.052 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Thiourea Derivatives : 4-Methylbenzoyl isocyanate has been used in the efficient synthesis of thiourea derivatives. For instance, Saeed et al. (2010) utilized 4-methylbenzoyl isocyanate for synthesizing 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, demonstrating its utility in creating structurally complex molecules (Saeed, Mumtaz, & Flörke, 2010).
Chemical Reactions and Interactions
- Reactions with Imidazoles : Mitsuhashi et al. (1983) reported the reaction of 4-methylimidazoles with methyl and aryl isocyanates, including 4-methylbenzoyl isocyanate. This study highlights the specific reactivity of 4-methylbenzoyl isocyanate with heterocyclic compounds (Mitsuhashi, Itho, Kawahara, & Tanaka, 1983).
Application in Polymer Research
- Polyurea Microstructure and Dynamics : In the field of polymer research, 4-methylbenzoyl isocyanate is significant. Choi et al. (2012) explored the use of isocyanates, including 4-methylbenzoyl isocyanate, in synthesizing polyureas and investigating their mechanical properties, crucial for applications like impact mitigation and ballistic protection (Choi, Fragiadakis, Roland, & Runt, 2012).
Biodegradation and Environmental Impact
- Anaerobic Degradation Studies : Lahme et al. (2012) conducted studies on the anaerobic degradation of 4-methylbenzoate, closely related to 4-methylbenzoyl isocyanate. This research provides insights into the environmental impact and biodegradation pathways of similar compounds (Lahme, Eberlein, Jarling, Kube, Boll, Wilkes, Reinhardt, & Rabus, 2012).
Advanced Material Synthesis
- Creation of Optically Active Polymers : Maeda and Okamoto (1998) used aromatic isocyanates like 4-methylbenzoyl isocyanate to synthesize optically active polymers, indicating its utility in creating materials with specific optical properties (Maeda & Okamoto, 1998).
Safety And Hazards
4-Methylbenzyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .
Relevant Papers Unfortunately, the search results did not provide specific papers related to 4-Methylbenzyl isocyanate .
properties
IUPAC Name |
4-methylbenzoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXSSVGXIJYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462918 | |
| Record name | 4-METHYL-BENZOYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzoyl isocyanate | |
CAS RN |
5843-46-9 | |
| Record name | 4-METHYL-BENZOYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



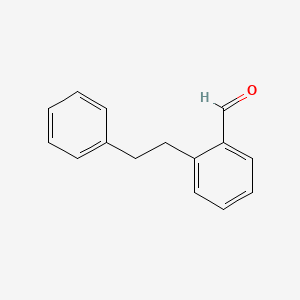
![2-[(Trimethylsilyl)methyl]prop-2-en-1-ol](/img/structure/B1624982.png)
